Muscarinic M3 Receptor Agonist Potency: 2,6-Dichloro vs. 2,4-Dichloro Regioisomer
The 2,6-dichlorobenzyl derivative (target compound) exhibits an EC₅₀ of 6.90 nM as an agonist at human M3 muscarinic receptors expressed in HEK293 cells [1]. In contrast, the 2,4-dichlorobenzyl regioisomer shows a markedly higher EC₅₀ of 27 nM under identical assay conditions [2]. This 3.9-fold difference in potency cannot be predicted from simple physicochemical descriptors and demonstrates that the 2,6-substitution pattern uniquely stabilizes the active receptor conformation.
| Evidence Dimension | M3 muscarinic receptor agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 6.90 nM |
| Comparator Or Baseline | 1-(2,4-Dichlorobenzyl)piperidin-4-amine hydrochloride; EC₅₀ = 27 nM |
| Quantified Difference | 3.9-fold lower EC₅₀ (higher potency) |
| Conditions | Human M3 receptor expressed in HEK293 cells; IP1 accumulation assay; 90 min incubation; TR-HTRF detection |
Why This Matters
A 3.9-fold potency advantage at a therapeutically relevant target (M3) directly impacts the compound's utility in muscarinic probe development and may influence procurement selection when a defined pharmacological profile is required.
- [1] BindingDB Entry BDBM50538206 (CHEMBL4640703). EC₅₀ = 6.90 nM for agonist activity at human M3 receptor. View Source
- [2] BindingDB Entry BDBM50538208 (CHEMBL4648071). EC₅₀ = 27 nM for antagonist activity at M3 receptor (2,4-dichloro analog). View Source
